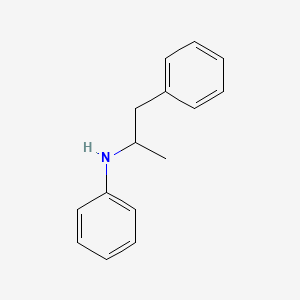

N-(1-phenylpropan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBOKNNFSDKJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329234 | |

| Record name | N-(1-phenylpropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75859-35-7 | |

| Record name | N-(1-phenylpropan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of N 1 Phenylpropan 2 Yl Aniline

Classical Synthetic Approaches for N-(1-phenylpropan-2-yl)aniline

Classical synthetic strategies provide robust and well-documented pathways to this compound. These methods are foundational in organic synthesis and offer versatility in precursor selection and reaction execution.

Reductive amination is a highly efficient method for synthesizing amines, including this compound. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. pearson.comrsc.org This one-pot procedure is favored for its operational simplicity and the wide availability of starting materials.

The primary substrates for the reductive amination synthesis of this compound are phenylacetone (B166967) (also known as phenyl-2-propanone or P2P) and aniline (B41778). bris.ac.uk Phenylacetone is a colorless oil that serves as the carbonyl-containing precursor, providing the 1-phenylpropan-2-yl backbone of the final molecule. wikipedia.org Aniline is an aromatic amine that provides the N-phenyl group. vedantu.com

The synthesis of phenylacetone itself can be achieved through various methods, including the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) or the ketonic decarboxylation of phenylacetic acid and acetic acid. wikipedia.org Aniline is a commodity chemical typically produced via the reduction of nitrobenzene (B124822). chemistrysteps.com The reaction between phenylacetone and aniline first forms an N-(1-phenylpropan-2-ylidene)aniline imine intermediate, which is subsequently reduced.

The choice of reducing agent is critical for the success of the reductive amination. The agent must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.

Hydride Reagents : Mild hydride reducing agents are commonly employed. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation due to its selectivity for imines and iminium ions over ketones and aldehydes. organic-chemistry.org It is known for its mild reaction conditions and broad functional group tolerance. Other borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), can also be used, often requiring careful pH control to manage reactivity and selectivity. Phenylsilane, in the presence of a catalyst like dibutyltin (B87310) dichloride, has also been developed for the direct reductive amination of ketones with anilines. nih.gov

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. bris.ac.uk Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. Catalytic hydrogenation is an atom-economical and clean method, as the only byproduct is typically water. However, it may require specialized equipment to handle hydrogen gas under pressure and can sometimes lead to over-reduction of other functional groups if not carefully controlled. researchgate.net

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride | Na(CH₃COO)₃BH | Acetic acid, Dichloroethane (DCE) | High selectivity, mild conditions, no pH control needed | Stoichiometric waste, relatively expensive |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727), pH 6-7 | Mild, selective for imines at acidic pH | Toxic cyanide byproduct, requires pH control |

| Catalytic Hydrogenation | H₂/Catalyst | H₂ gas (1-50 atm), Pd/C, PtO₂, Raney Ni | Atom economical, clean | Requires pressure equipment, potential for over-reduction |

| Phenylsilane | PhSiH₃ | Dibutyltin dichloride catalyst | Mild conditions | Catalyst may be sensitive |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent Effects : The choice of solvent can significantly influence reaction rates and outcomes. For hydride reductions, common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF). For catalytic hydrogenation, alcohols like methanol or ethanol (B145695) are frequently used. The solvent must be inert to the reactants and reagents under the reaction conditions.

Temperature Control : Reductive aminations are typically run at temperatures ranging from 0 °C to room temperature, although some catalytic hydrogenations may require elevated temperatures. researchgate.net Temperature control is essential to manage the rate of reaction and prevent side reactions.

pH Regulation : When using pH-sensitive reducing agents like sodium cyanoborohydride, maintaining the pH in a slightly acidic range (pH 5-6) is necessary. This facilitates the formation of the iminium ion, which is more readily reduced than the neutral imine, while preventing significant hydrolysis of the borohydride reagent. pearson.com For reagents like STAB, pH control is generally not required.

An alternative classical approach to this compound is through the direct alkylation of aniline, which acts as a nucleophile. vedantu.com This method involves a nucleophilic substitution reaction where the nitrogen atom of aniline attacks an electrophilic carbon center.

In this pathway, aniline is reacted directly with a 1-phenyl-2-halopropane, such as 1-phenyl-2-chloropropane or 1-phenyl-2-bromopropane. The nitrogen atom of aniline, with its lone pair of electrons, acts as a nucleophile and displaces the halide leaving group from the alkyl chain. vedantu.comresearchgate.net

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct. The base prevents the protonation of the aniline starting material, which would render it non-nucleophilic. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine).

A significant challenge with this method is controlling the extent of alkylation. The product, this compound, is a secondary amine and can be more nucleophilic than the starting aniline, leading to a subsequent reaction to form the tertiary amine, N,N-bis(1-phenylpropan-2-yl)aniline. This can result in a mixture of mono- and di-alkylated products, necessitating careful control of stoichiometry and reaction conditions to favor the desired secondary amine. nih.gov

Table 2: Summary of Synthetic Pathways

| Synthetic Pathway | Precursors | Key Reagents/Conditions | Primary Intermediate | Key Considerations |

| Reductive Amination | Phenylacetone, Aniline | Reducing agent (e.g., Na(OAc)₃BH, H₂/Pd-C), Solvent (DCE, MeOH) | Imine/Iminium Ion | Good selectivity for mono-alkylation, one-pot procedure. |

| Nucleophilic Alkylation | Aniline, 1-phenyl-2-halopropane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N/A | Risk of over-alkylation leading to tertiary amine formation. |

Nucleophilic Substitution and Alkylation Reactions

Use of Alcohols as Alkylating Agents

The N-alkylation of anilines using alcohols is a prominent method for synthesizing N-alkylanilines. This approach is considered environmentally favorable due to the ready availability of alcohols and the formation of water as the primary byproduct. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a catalyst temporarily removes hydrogen from the alcohol to form an intermediate aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the final N-alkylated amine.

Manganese pincer complexes have been demonstrated as effective catalysts for the N-alkylation of anilines with primary alcohols. For instance, the reaction of aniline with benzyl (B1604629) alcohol in the presence of a manganese catalyst and a base like potassium tert-butoxide can produce N-benzylaniline in good yields. nih.gov Non-noble metal-based catalysts, such as those based on nickel, have also been developed for this transformation, offering a more sustainable option. Nickel nanoparticles supported on materials like θ-Al2O3 can effectively catalyze the mono-alkylation of various anilines with both benzyl and aliphatic alcohols without the need for additives. researchgate.net

Visible-light-induced methods have also emerged for the N-alkylation of anilines. For example, the reaction of aniline with 4-hydroxybutan-2-one can be achieved under visible light irradiation in the presence of ammonium (B1175870) bromide, avoiding the need for metal catalysts, oxidants, or bases. nih.gov

Table 1: Examples of N-Alkylation of Anilines with Alcohols

| Aniline Derivative | Alcohol | Catalyst/Method | Product | Reference |

|---|---|---|---|---|

| Aniline | Benzyl alcohol | Manganese pincer complex | N-benzylaniline | nih.gov |

| Aniline | Various aliphatic and benzyl alcohols | Ni/θ-Al2O3 | Corresponding N-alkylanilines | researchgate.net |

| Aniline | 4-hydroxybutan-2-one | Visible light/NH4Br | 4-(phenylamino)butan-2-one | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. Various catalytic systems, including heterogeneous, homogeneous, and Lewis acid catalysts, have been employed to facilitate the key bond-forming reactions.

Heterogeneous catalysts are widely used in organic synthesis due to their ease of separation from the reaction mixture and potential for recyclability. Palladium on carbon (Pd/C) and Raney Nickel are prominent examples used in the synthesis of secondary anilines.

One common route is the one-pot reductive amination of aldehydes with nitroarenes. mdpi.com This process involves the reduction of a nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction of the imine to the secondary amine. Pd/C is an effective catalyst for this tandem reaction. mdpi.com For the synthesis of this compound, this would involve the reaction of nitrobenzene with phenylacetone.

Raney Nickel, a fine-grained nickel-aluminum alloy, is another powerful hydrogenation catalyst. wikipedia.org It is particularly effective for low-pressure hydrogenations and is used in the reduction of various functional groups, including nitro compounds and imines. sci-hub.se The preparation of Raney Nickel involves treating the alloy with concentrated sodium hydroxide (B78521) to leach out the aluminum, resulting in a porous, high-surface-area nickel catalyst. In the context of this compound synthesis, Raney Nickel can be used to catalyze the reductive amination of phenylacetone with aniline. The catalyst's activity can sometimes be enhanced by the addition of promoters.

Table 2: Heterogeneous Catalysts in Amine Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Reductive amination of aldehydes with nitroarenes | Enables one-pot synthesis of secondary anilines. | mdpi.com |

| Raney Nickel | Hydrogenation of nitro compounds and imines | Highly active for low-pressure hydrogenations. | wikipedia.orgsci-hub.se |

Homogeneous catalysts, which exist in the same phase as the reactants, often offer high selectivity and activity under mild reaction conditions. Ruthenium-based complexes are notable examples used in the synthesis of amines. For instance, a catalyst prepared in situ from [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) can selectively hydrogenate amides to amines. rsc.orgnih.gov While this specific example relates to amide reduction, similar ruthenium and other transition metal complexes, such as those of iridium, are employed in the N-alkylation of amines with alcohols through the borrowing hydrogen mechanism. organic-chemistry.org These catalysts facilitate the dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine and subsequent hydrogenation of the resulting imine.

Lewis acids are effective catalysts for reductive amination reactions by activating the carbonyl group towards nucleophilic attack by the amine. masterorganicchemistry.com Various Lewis acids, including titanium(IV) isopropoxide, zinc iodide, and scandium triflate, have been utilized. For example, TiCl4 has been shown to catalyze the reaction of aromatic carbonyl compounds with aminohydrosilanes to produce tertiary amines. thieme-connect.com

Scandium triflate (Sc(OTf)3) is a particularly versatile and water-stable Lewis acid catalyst used in a range of organic transformations. wikipedia.org It has been employed in the N-alkylation of aryl amines under mild conditions. nih.govacs.org The catalytic activity of scandium triflate is attributed to its ability to activate substrates and facilitate key bond-forming steps. scandium.org In the synthesis of this compound, a Lewis acid like scandium triflate could be used to catalyze the reductive amination of phenylacetone with aniline in the presence of a suitable reducing agent.

Table 3: Lewis Acids in Reductive Amination

| Lewis Acid | Reaction | Key Advantage | Reference |

|---|---|---|---|

| Titanium(IV) chloride (TiCl4) | Reductive amination of aromatic carbonyls with aminohydrosilanes | Effective for tertiary amine synthesis. | thieme-connect.com |

| Scandium triflate (Sc(OTf)3) | N-alkylation of aryl amines | Water-stable and can be used in catalytic amounts. | wikipedia.orgnih.govacs.org |

| Tin(IV)-based Lewis acids | Reductive amination of organic carbonyls | Moisture tolerant, allowing for reactions under less stringent conditions. | nih.gov |

Stereoselective and Chiral Synthesis of this compound

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for pharmaceutical applications where chirality can greatly influence biological activity. Chemoenzymatic methods employing biocatalysis have emerged as powerful tools for achieving high enantioselectivity.

Chemoenzymatic Synthesis via Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. semanticscholar.org For the synthesis of chiral amines, several classes of enzymes, including transaminases, lipases, and oxidoreductases, have been extensively studied. nih.govmdpi.comresearchgate.net

Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of enantiomerically pure (R)- or (S)-N-(1-phenylpropan-2-yl)aniline, a transaminase could be used to asymmetrically aminate phenylacetone to produce the corresponding chiral 1-phenylpropan-2-amine, which can then be subsequently N-arylated. The stereochemical outcome is determined by the specific transaminase used. researchgate.net Immobilized whole-cell biocatalysts containing (R)-transaminase activity have been successfully applied to the synthesis of novel disubstituted 1-phenylpropan-2-amines with high conversion and excellent enantiomeric excess. nih.gov

Lipases are another class of enzymes that can be used in the synthesis of chiral amines, often through the kinetic resolution of racemic mixtures. mdpi.com For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 1-phenylpropan-2-amine, allowing for the separation of the two enantiomers. researchgate.net Lipases have also been shown to catalyze amidation reactions via C-C bond cleavage of 1,3-diketones with anilines. mdpi.com

The combination of chemical synthesis with biocatalysis, known as chemoenzymatic synthesis, provides a versatile approach to complex chiral molecules. rjraap.comucl.ac.uk For example, a chemical reaction can be used to generate a prochiral intermediate, which is then stereoselectively transformed by an enzyme. In the case of this compound, a chemoenzymatic route could involve the chemical synthesis of phenylacetone followed by a biocatalytic asymmetric reductive amination or transamination to introduce the chiral amine functionality. manchester.ac.ukuniovi.es

Table 4: Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Application in this compound Synthesis | Reference |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones | Stereoselective synthesis of chiral 1-phenylpropan-2-amine from phenylacetone. | nih.govresearchgate.net |

| Lipases | Kinetic resolution of racemic amines/amides | Resolution of racemic 1-phenylpropan-2-amine. | mdpi.comresearchgate.net |

| Oxidoreductases (e.g., Imine Reductases) | Asymmetric reductive amination | Direct stereoselective synthesis of chiral amines from ketones. | nih.govresearchgate.net |

Asymmetric Catalysis in this compound Synthesis

Beyond biocatalysis, asymmetric chemical catalysis provides a powerful alternative for the enantioselective synthesis of this compound, primarily through reductive amination.

Asymmetric reductive amination using transition metal catalysts is a premier method for synthesizing chiral amines. This approach involves the condensation of phenylacetone and aniline to form an imine, which is then asymmetrically reduced by a metal hydride complex containing a chiral ligand. The design and screening of these chiral ligands are paramount to achieving high enantioselectivity.

Commonly used metals include iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands such as those based on BINAP, Josiphos, or PhanePhos scaffolds. The choice of metal, ligand, and reaction conditions (solvent, temperature, hydrogen pressure) all influence the reaction's efficiency and stereochemical outcome. The development of new ligands continues to be an active area of research, aiming to broaden the substrate scope and improve catalyst performance for challenging substrates like N-aryl ketimines.

Diastereoselective synthesis offers another route to control the stereochemistry of the final product. This can be achieved by employing a chiral auxiliary or starting from an enantiopure precursor. For instance, a chiral amine can be used as an auxiliary, which, after reacting with phenylacetone, directs the stereoselective reduction of the resulting imine. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine.

Alternatively, one could start with an enantiopure precursor such as (R)- or (S)-1-phenylpropan-2-amine, synthesized via biocatalysis as described previously. The subsequent N-arylation with a suitable aniline derivative is a diastereoselective process if the arylating agent also contains a stereocenter. More commonly, the N-arylation of the enantiopure primary amine with a non-chiral partner like aniline directly yields the enantiopure target compound without generating new diastereomers. This combination of biocatalysis and chemical synthesis represents a highly effective and modular diastereoselective approach.

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures of this compound into its constituent enantiomers is a critical process for stereospecific applications. Chiral resolution, also known as enantiomeric resolution, is a fundamental process in stereochemistry for this purpose. wikipedia.org

Diastereomeric Salt Formation

The most prevalent method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomeric derivatives. wikipedia.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, most often a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.net After separation, the pure enantiomer is recovered by removing the resolving agent, often through simple deprotonation with a base. wikipedia.org

Commonly employed chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, malic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically, as the efficiency of the separation depends on the difference in solubility between the two diastereomeric salts. researchgate.net

A study on the resolution of the closely related compound (1-methyl-2-phenyl)-ethylamine using (-)-tartaric acid provides a relevant methodological example. The process involved dissolving the racemic amine in a mixture of isopropyl alcohol (IPA) and aqueous hydrochloric acid, followed by the addition of the tartaric acid resolving agent. gavinpublishers.com The resulting diastereomeric salt of the desired enantiomer preferentially crystallizes and can be isolated by filtration. gavinpublishers.com Subsequent purification steps, such as recrystallization or digestion in a solvent, can further enhance the enantiomeric excess (ee) of the product. gavinpublishers.com

Table 1: Example Parameters for Diastereomeric Salt Resolution of a Phenylpropanamine Analogue

| Parameter | Value/Condition | Source |

| Racemic Compound | (1-methyl-2-phenyl)-ethylamine | gavinpublishers.com |

| Resolving Agent | (-)-Tartaric Acid | gavinpublishers.com |

| Solvent | Isopropyl Alcohol (IPA) / Water | gavinpublishers.com |

| Initial Yield | 87.5% | gavinpublishers.com |

| Initial Enantiomeric Excess | 83.5% | gavinpublishers.com |

| Yield after Purification | 70.0% | gavinpublishers.com |

| Final Enantiomeric Excess | 95% | gavinpublishers.com |

This interactive table is based on data for a structural analogue and illustrates a typical outcome for this resolution technique.

Kinetic Resolution Methods

Kinetic resolution is an alternative strategy that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer, while the more reactive enantiomer is converted into a new product. wikipedia.org Unlike diastereomeric salt formation, this method relies on differing chemical properties of the racemic starting materials rather than the physical properties of diastereomeric products. wikipedia.org

Enzymatic kinetic resolution is a widely used and highly effective technique. Lipases are commonly employed to catalyze the enantioselective acylation of racemic amines or alcohols. nih.govnih.gov For a compound like this compound, a lipase could selectively catalyze the acylation of one enantiomer, allowing the unreacted enantiomer to be recovered with high optical purity. The efficiency of such resolutions is often high, with excellent enantioselectivity reported for various substrates. mdpi.com

Non-enzymatic kinetic resolution methods have also been developed. These often involve synthetic chiral catalysts, such as chiral phosphoric acids or amidine-based catalysts, to achieve enantioselective transformations. nih.govrsc.org For instance, chiral phosphoric acid catalysis has been shown to be effective in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. rsc.org

Synthesis of Analogues and Derivatized Forms of this compound

The synthesis of analogues and derivatives of this compound allows for the systematic modification of its chemical structure to study structure-activity relationships.

N-Substituted this compound Derivatives

Modification at the nitrogen atom of the secondary amine is a common derivatization strategy. Standard synthetic methods such as N-alkylation and N-acylation can be readily applied.

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This method is a conventional route for preparing N-aryl heterocyclic amines. mdpi.com

N-Acylation: The introduction of an acyl group can be accomplished using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction typically proceeds readily to form the corresponding amide derivative.

Table 2: Potential N-Substituted Derivatives and Corresponding Reagents

| N-Substituent | Derivative Class | Reagent Example |

| Methyl (-CH₃) | N-Alkyl Amine | Methyl Iodide (CH₃I) |

| Ethyl (-C₂H₅) | N-Alkyl Amine | Ethyl Bromide (C₂H₅Br) |

| Acetyl (-COCH₃) | N-Acyl Amide | Acetyl Chloride (CH₃COCl) |

| Benzoyl (-COC₆H₅) | N-Acyl Amide | Benzoyl Chloride (C₆H₅COCl) |

Ring-Substituted this compound Analogues

Introducing substituents onto the aromatic rings of this compound can be accomplished either by direct modification of the parent molecule or by starting the synthesis with already substituted precursors.

Direct electrophilic aromatic substitution (e.g., halogenation, nitration) on the aniline ring is a feasible approach. The secondary amino group is an activating, ortho-, para- directing group, which would guide incoming electrophiles to these positions.

A more versatile strategy involves a multi-step synthesis starting from substituted precursors. For example, a ring-substituted analogue can be prepared via the reductive amination of a substituted 1-phenylpropan-2-one with a substituted aniline. This approach allows for precise control over the position and type of substituent on either aromatic ring. Various methods exist for the synthesis of substituted anilines, including the reaction of substituted chlorobenzenes with imines in the presence of a transition metal catalyst. google.com Similarly, substituted 1-arylpropan-2-ones can be prepared from corresponding substituted allylbenzenes. researchgate.net

Table 3: Examples of Ring-Substituted Analogues

| Substituent | Potential Position(s) on Aniline Ring | Potential Position(s) on Phenyl Ring |

| Fluoro (-F) | ortho, meta, para | ortho, meta, para |

| Chloro (-Cl) | ortho, meta, para | ortho, meta, para |

| Methyl (-CH₃) | ortho, meta, para | ortho, meta, para |

| Nitro (-NO₂) | ortho, para | ortho, meta, para |

Synthetic Routes to Precursors and Intermediates

The primary synthetic route to this compound involves the reductive amination of 1-phenylpropan-2-one (also known as phenyl-2-propanone or P-2-P) with aniline.

Synthesis of 1-Phenylpropan-2-one (P-2-P): This key ketone intermediate can be synthesized through various methods. A chemoenzymatic approach involves the Wacker-Tsuji oxidation of allylbenzene, catalyzed by a metal complex, to yield 1-phenylpropan-2-one. researchgate.net

The synthesis of precursors for derivatized analogues follows similar logic. For instance, to synthesize a chloro-substituted analogue, one could start with 4-chloroaniline (B138754) and 1-phenylpropan-2-one, or alternatively, with aniline and 4-chloro-1-phenylpropan-2-one. The synthesis of these substituted starting materials is well-established in organic chemistry.

Chemical Reactivity and Transformation Mechanisms of N 1 Phenylpropan 2 Yl Aniline

Oxidation Reactions of the Amine Moiety and Aromatic Ring

Aromatic amines are susceptible to oxidation, and N-(1-phenylpropan-2-yl)aniline is no exception. The lone pair of electrons on the nitrogen atom and the electron-rich nature of the aromatic rings make the molecule reactive towards oxidizing agents. slideshare.net Oxidation can lead to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. noaa.govresearchgate.net Upon exposure to air, aromatic amines can slowly oxidize, often resulting in a change of color from colorless to darker shades. slideshare.net Vigorous oxidation conditions, such as the use of potassium dichromate and sulfuric acid, can lead to the formation of quinones. slideshare.net

Nitroso Derivatives: The reaction of secondary aromatic amines with nitrous acid typically yields N-nitrosoamines. slideshare.net In the case of this compound, treatment with a nitrosating agent would be expected to form N-nitroso-N-(1-phenylpropan-2-yl)aniline. Under acidic conditions, this N-nitrosoamine can potentially undergo a Fischer–Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para-position of the aniline (B41778) ring, yielding a C-nitroso compound. nih.gov The direct nitrosation of aromatic amines is a well-established method for preparing para-nitroso derivatives. nih.gov

Nitro Derivatives: Direct nitration of aromatic amines like aniline using standard nitric and sulfuric acid mixtures can be challenging. The amino group is a powerful activating substituent, which makes the aromatic ring highly reactive and prone to overreaction and oxidative decomposition. libretexts.org To achieve controlled nitration, the amine functionality is often protected, for instance, by acetylation, to attenuate its activating effect. libretexts.org Alternatively, specific reagents can be employed. For example, N-nitroso anilines have been used as a source of the nitro group for the nitration of N-alkyl anilines. researchgate.net Oxidation of aniline with potassium permanganate (B83412) in a neutral solution can also yield nitrobenzene (B124822). noaa.gov

Electrochemical oxidation provides an alternative to chemical reagents for transforming amine compounds. nih.govmdpi.com This method has been extensively studied for various amines, including aniline derivatives, and offers a route to synthesize and modify a wide range of molecules. nih.govmdpi.comnih.gov The anodic reactivity of these compounds has been a subject of research for many decades. nih.govmdpi.com

A key step in the oxidation of many amines is the formation of a reactive iminium ion intermediate. nih.govnih.gov The catalytic oxidation of the C-H bond adjacent (alpha) to the nitrogen atom is a common strategy in organic synthesis to generate these intermediates. nih.gov In the electrochemical oxidation of a secondary amine like this compound, the process is initiated by the loss of an electron from the nitrogen atom, followed by the loss of a proton from the adjacent carbon, resulting in the formation of a highly reactive iminium ion. nih.gov This electrophilic species is central to subsequent transformations. nih.gov

The general mechanism for the formation of an iminium ion via electrochemical oxidation can be summarized as follows:

Initial Oxidation: The secondary amine (R₂NH) loses an electron at the anode surface to form a radical cation (R₂NH⁺•).

Deprotonation: The radical cation loses a proton from the α-carbon to form a neutral amino radical.

Second Oxidation: The amino radical is further oxidized, losing another electron to form the iminium ion ([R₂N=CH-R']⁺).

The iminium ion generated during oxidation is a potent electrophile and is highly susceptible to attack by nucleophiles. nih.gov This reactivity allows for the formation of new chemical bonds and the construction of more complex molecular architectures. nih.govresearchgate.net A diverse range of nucleophiles can be used to "trap" the iminium intermediate, leading to various functionalized products. nih.gov This strategy has been employed to synthesize biologically relevant molecules. nih.gov

| Nucleophile | Product Type |

| Cyanide (CN⁻) | α-Aminonitrile |

| Nitroalkanes (R-CH₂-NO₂) | β-Nitroamine |

| 1,3-Dicarbonyl Compounds | β-Amino-carbonyl Compound |

| Phenols | Mannich-type Adduct |

This table illustrates potential reactions based on the known reactivity of iminium ions with various nucleophiles. nih.govnih.gov

Electrochemical Oxidation Pathways

Reduction Reactions of this compound

Reduction reactions of this compound can target the aromatic rings, offering a pathway to saturated cyclic structures.

The hydrogenation of aromatic rings is a thermodynamically favorable but kinetically slow process that requires specific catalysts and conditions due to the stability of the aromatic system.

Catalytic Hydrogenation: Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org To reduce the phenyl rings in this compound to cyclohexyl rings, more rigorous conditions are necessary. This typically involves the use of catalysts such as platinum or rhodium on carbon, often combined with high pressures of hydrogen gas and elevated temperatures. libretexts.org The hydrogenation of aniline to produce cyclohexylamine (B46788) is a known industrial process, often utilizing supported ruthenium catalysts. researchgate.net

Metal-Free Hydrogenation: An alternative approach involves the use of "frustrated Lewis pairs" (FLPs). For instance, the combination of a sterically hindered Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and an N-substituted aniline can activate molecular hydrogen (H₂) and facilitate the hydrogenation of the N-phenyl ring without the need for a transition metal catalyst. tcichemicals.com

| Method | Catalyst / Reagent | Conditions | Product |

| Catalytic Hydrogenation | Platinum or Rhodium on Carbon | High H₂ pressure, elevated temperature | N-(1-cyclohexylpropan-2-yl)cyclohexanamine |

| Metal-Free Hydrogenation (FLP) | B(C₆F₅)₃ | H₂ atmosphere | N-(1-phenylpropan-2-yl)cyclohexanamine |

This table summarizes general conditions for the hydrogenation of N-aryl amines based on established methods. libretexts.orgtcichemicals.com

Cleavage of the Amine Bond

The carbon-nitrogen (C-N) bond in N-alkylanilines like this compound is generally stable under typical organic reaction conditions. However, its cleavage can be induced under specific, more forceful conditions.

Oxidative Cleavage : This process involves the oxidation of the C-N bond, which can be challenging due to competitive reactions like N-oxidation or oxidation of the alpha-carbon. researchgate.net The mechanism often starts with the oxidative dehydrogenation at the N-H and α-C-H positions to form an imine intermediate, which is then hydrolyzed to cleave the C-N bond. researchgate.net

Hydrogenolysis : Catalytic hydrogenolysis is a common method for cleaving N-benzyl groups. nih.govacs.org While the 1-phenylpropan-2-yl group is not a simple benzyl (B1604629) group, under certain conditions with catalysts like palladium on carbon (Pd/C), particularly facilitated by acidic conditions or specialized co-catalysts like niobic acid, cleavage of the N-alkyl bond can occur. nih.govacs.org This process involves the addition of hydrogen across the C-N bond.

These reactions are not routine transformations for this class of compounds and require specific reagents and conditions to proceed effectively.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the secondary amine substituent. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring through resonance, making it more nucleophilic.

The directing effect of the N-(1-phenylpropan-2-yl)amino group governs the position of substitution on the aniline ring.

Halogenation : The reaction of N-alkylanilines with halogens like bromine (Br₂) or chlorine (Cl₂) is typically fast. The amino group is a strong ortho-, para-director. Due to the steric bulk of the N-(1-phenylpropan-2-yl) substituent, the para-position is significantly favored over the ortho-positions. youtube.com However, direct halogenation of highly activated rings like anilines can be difficult to control and may lead to multiple substitutions. chemistrysteps.com

Nitration : The nitration of N-alkylanilines requires careful consideration of reaction conditions. Using a mixture of nitric acid and sulfuric acid can lead to a significant amount of the meta-substituted product. This is because the strongly acidic conditions protonate the amine nitrogen, forming an anilinium ion. The resulting -NHR⁺ group is strongly deactivating and a meta-director. To achieve para-nitration, milder nitrating agents or protection of the amine group are often employed. researchgate.netresearchgate.net For instance, using tert-butyl nitrite (B80452) can lead to regioselective nitration. researchgate.net The mechanism of nitration involves the formation of a nitronium ion (NO₂⁺) which is attacked by the electron-rich aniline ring, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Typical Reagents | Expected Major Product |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂ | 4-Bromo-N-(1-phenylpropan-2-yl)aniline |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Mixture, significant meta-isomer |

| Nitration (Mild) | NO₂⁺ | tert-Butyl Nitrite | 4-Nitro-N-(1-phenylpropan-2-yl)aniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(N-(1-phenylpropan-2-yl)amino)benzenesulfonic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride, AlCl₃ | Not typically successful due to complexation with the amine |

The N-(1-phenylpropan-2-yl) group has a profound influence on the reactivity and regioselectivity of electrophilic aromatic substitution on the aniline ring.

Electronic Effect : As an N-alkyl group, it is an electron-donating group by induction, which enhances the activating effect of the nitrogen's lone pair, making the ring more reactive than aniline itself.

Steric Effect : This is the most significant influence of the bulky 1-phenylpropan-2-yl group. It sterically hinders access to the ortho positions of the aniline ring. youtube.comresearchgate.netnih.gov Consequently, electrophilic attack occurs almost exclusively at the less hindered para-position. This steric hindrance leads to high regioselectivity for para-substitution, which is often desirable in synthesis. nih.gov

Reactions Involving the Secondary Amine Group

The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with various electrophiles.

Acylation is a characteristic reaction of secondary amines, leading to the formation of amides. This reaction involves the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O).

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. Common acylating agents include:

Acyl Chlorides (e.g., Acetyl Chloride) : These are highly reactive and react readily with secondary amines. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct. youtube.com

Acid Anhydrides (e.g., Acetic Anhydride) : These are also effective acylating agents and are often preferred as they are less moisture-sensitive than acyl chlorides and the byproduct is a carboxylic acid, which is less corrosive than HCl. researchgate.netresearchgate.netijcrt.orgnih.gov

Table 2: Common Acylation Reactions of this compound

| Acylating Agent | Reagent Formula | Product Name |

|---|---|---|

| Acetyl Chloride | CH₃COCl | N-Acetyl-N-(1-phenylpropan-2-yl)aniline |

| Acetic Anhydride (B1165640) | (CH₃CO)₂O | N-Acetyl-N-(1-phenylpropan-2-yl)aniline |

| Benzoyl Chloride | C₆H₅COCl | N-Benzoyl-N-(1-phenylpropan-2-yl)aniline |

Similar to acylation, sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride to form a sulfonamide. This reaction is a reliable method for synthesizing N,N-disubstituted sulfonamides.

The most common sulfonylating agent is p-toluenesulfonyl chloride (TsCl), but other sulfonyl chlorides like benzenesulfonyl chloride are also used. semanticscholar.orgsvkm-iop.ac.ingeorganics.sk The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521), to neutralize the HCl formed. semanticscholar.orgresearchgate.net

Table 3: Common Sulfonylation Reactions of this compound

| Sulfonylating Agent | Reagent Formula | Product Name |

|---|---|---|

| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | N-(1-phenylpropan-2-yl)-N-phenyl-4-methylbenzenesulfonamide |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | N-(1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide |

Carbamate Formation (e.g., Methyl N-(1-phenylpropan-2-yl)carbamate)

The secondary amine functionality of this compound allows it to readily undergo reactions to form carbamates. Carbamates are esters of carbamic acid and are structurally characterized by an ester carbonyl group attached to a nitrogen atom. The formation of Methyl N-(1-phenylpropan-2-yl)carbamate serves as a representative example of this transformation.

Several synthetic routes can be employed for the synthesis of carbamates from secondary amines. A common and efficient method involves the reaction of the amine with an alkyl chloroformate, such as methyl chloroformate, in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion to yield the protonated carbamate, which is then deprotonated by the base to give the final product.

An alternative "greener" approach involves the use of carbon dioxide (CO2) as a C1 source. The amine can react with CO2 to form a carbamic acid intermediate, which is then esterified. researchgate.net This can be achieved by reacting the amine with CO2 and a suitable methylating agent, such as methyl iodide, in the presence of a base. wikipedia.org

| Method | Reagents | General Conditions | Advantages/Disadvantages |

| Alkyl Chloroformate | This compound, Methyl Chloroformate, Base (e.g., Triethylamine, Pyridine) | Inert solvent (e.g., Dichloromethane (B109758), THF), typically at 0 °C to room temperature. | High yields, widely applicable. Reagents can be toxic and corrosive. |

| Carbon Dioxide | This compound, CO2, Methylating Agent (e.g., CH3I), Base (e.g., Cs2CO3, DBU) | Anhydrous polar aprotic solvent (e.g., DMF). | Utilizes a renewable C1 source (CO2). May require higher pressures or specific catalysts. |

| Transcarbamoylation | This compound, Methyl Carbamate Donor (e.g., Phenyl N-methylcarbamate), Catalyst | Typically requires heat and a catalyst (e.g., tin compounds). | Avoids highly reactive reagents like chloroformates. Equilibrium may need to be driven to completion. |

Schiff Base Formation with Carbonyl Compounds

The term "Schiff base" typically refers to an imine formed through the condensation of a primary amine with an aldehyde or a ketone. acs.orgresearchgate.net this compound, being a secondary amine, does not form a stable, neutral Schiff base (imine) in the same manner. Instead, its reaction with carbonyl compounds under acidic conditions leads to the formation of a cationic species known as an iminium ion . wikipedia.org

The key difference lies in the final deprotonation step. In the formation of an imine from a primary amine, a proton is removed from the nitrogen atom to yield the neutral C=N double bond. libretexts.org With a secondary amine like this compound, the nitrogen atom in the tetrahedral intermediate (carbinolamine) is subsequently protonated and water is eliminated, but the resulting nitrogen atom lacks a proton to be removed for neutralization. This results in a positively charged species, the iminium ion ([R2C=NR'2]+). wikipedia.orgucalgary.ca

Reaction Mechanism for Iminium Ion Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond and resulting in the positively charged iminium ion.

These iminium ions are highly reactive electrophilic intermediates and are susceptible to hydrolysis back to the parent amine and carbonyl compound. wikipedia.orgmdpi.com They are important intermediates in various organic reactions, including the Mannich reaction and reductive aminations. wikipedia.org

Abiotic and Chemical Degradation Pathways

Hydrolytic Stability of the Amine Linkage

The amine linkage in this compound, which consists of a carbon-nitrogen single bond (C-N), is generally highly stable towards hydrolysis under typical environmental and physiological conditions (pH 3-10). This stability is in stark contrast to other nitrogen-containing functional groups such as amides, imines (Schiff bases), and carbamates, which are significantly more susceptible to hydrolytic cleavage. mdpi.com

The robustness of the amine C-N bond can be attributed to several factors:

Bond Strength: The C-N single bond is thermodynamically stable.

Lack of a Carbonyl Group: Unlike amides and carbamates, the amine nitrogen is not adjacent to a carbonyl group, which would make the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.

Poor Leaving Group: For hydrolysis to occur via nucleophilic substitution, a portion of the molecule would need to act as a leaving group. Both the phenylamino (B1219803) group (-NHPh) and the 1-phenylpropan-2-yl group are very poor leaving groups under non-extreme conditions.

Cleavage of the C-N bond in N-alkylanilines typically requires harsh chemical conditions, such as strong acids at high temperatures or potent oxidizing agents, which are not characteristic of typical abiotic degradation scenarios.

| Functional Group | General Structure | Hydrolytic Stability | Reason for Lability |

| Secondary Amine | R-NH-R' | High | Stable C-N single bond; poor leaving groups. |

| Amide | R-CO-NH-R' | Moderate | Susceptible to acid/base-catalyzed hydrolysis due to the electrophilic carbonyl carbon. |

| Imine (Schiff Base) | R-C=N-R' | Low | Readily hydrolyzed, especially under acidic conditions, due to the polarized C=N bond. |

| Carbamate | R-O-CO-NH-R' | Moderate | Can be hydrolyzed under acidic or basic conditions, similar to esters and amides. |

Photochemical Degradation Studies

This compound contains a phenylamino chromophore, which can absorb ultraviolet (UV) radiation from sunlight, making the molecule susceptible to photochemical degradation. mdpi.com While specific studies on this compound are limited, the degradation pathways can be inferred from research on aniline and other N-alkylanilines. acs.org

The primary mechanisms of photodegradation are expected to involve photo-oxidation facilitated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated in sunlit natural waters. researchgate.net

Potential photochemical degradation pathways include:

N-Dealkylation: Cleavage of the nitrogen-carbon bond of the propan-2-yl group to yield aniline and other products.

Side-Chain Oxidation: Oxidation of the propan-2-yl side chain, potentially leading to the formation of alcohols, ketones, or carboxylic acids.

Aromatic Ring Hydroxylation: Addition of hydroxyl groups to the phenyl rings, forming aminophenol-type structures.

Photo-oxidation of the Amine: The nitrogen atom itself can be oxidized, leading to the formation of radical cations and subsequent complex reactions.

These primary degradation products can undergo further photochemical reactions, leading to the formation of a complex mixture of smaller organic molecules and eventual mineralization to CO2, water, and inorganic nitrogen. The rate of photodegradation is highly dependent on environmental factors such as light intensity, pH, and the presence of photosensitizing substances in the water. mdpi.com

Thermal Decomposition Analysis

The thermal stability of this compound is dictated by the strength of its covalent bonds. In the absence of reactive species, significant decomposition is expected to occur only at elevated temperatures. Studies on related aromatic amines and alkyl-substituted aromatic compounds suggest that the primary decomposition pathways involve the homolytic cleavage of the weakest bonds in the molecule.

For this compound, the likely points of initial bond cleavage during pyrolysis are:

The C-N bond between the aniline nitrogen and the propan-2-yl group.

The benzylic C-C bond between the phenyl ring and the propan-2-yl group.

Pyrolysis studies of phenethylamine, a structurally similar compound, show that decomposition at high temperatures (above 450 °C) results in cleavage of the benzylic C-C bond to form benzyl radicals and cleavage of the C-N bond. Applying this to this compound, the thermal decomposition would likely proceed through radical mechanisms, generating a variety of smaller, volatile products.

| Bond Cleavage Site | Initial Products (Radicals) | Potential Final Products |

| N—C(propyl) bond | Anilinyl radical (•NHPh), 1-phenylpropan-2-yl radical | Aniline, Toluene, Styrene, Propene |

| C(benzyl)—C(propyl) bond | Benzyl radical (•CH2Ph), N-(1-methylethyl)aniline radical | Toluene, N-isopropylaniline, Ethene |

The exact distribution of products depends heavily on the specific conditions of the thermal analysis, such as temperature, heating rate, and the presence or absence of oxygen. In an inert atmosphere, fragmentation and rearrangement are the dominant pathways, whereas in the presence of oxygen, oxidative decomposition will occur, leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Theoretical and Computational Chemistry of N 1 Phenylpropan 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying the electronic structure and properties of molecular systems. DFT methods, such as the B3LYP hybrid functional combined with Pople-style basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netarxiv.org These calculations are foundational for understanding the behavior of N-(1-phenylpropan-2-yl)aniline at a molecular level.

Table 1: Representative Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-C (aniline ring) | ~1.39 - 1.40 |

| C-C (phenyl ring) | ~1.39 - 1.40 | |

| C-N (aniline) | ~1.40 - 1.43 | |

| N-C (propyl chain) | ~1.46 - 1.48 | |

| Bond Angle (°) | C-N-C | ~118 - 122 |

| C-C-N (propyl chain) | ~110 - 113 |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. materialsciencejournal.orgrsc.orgasianpubs.org

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the motions of its functional groups. DFT calculations on related molecules like amphetamine and aniline (B41778) provide a basis for assigning these frequencies. materialsciencejournal.orgrsc.orgnih.gov Key vibrational modes would include the N-H stretching of the secondary amine, C-N stretching vibrations, aromatic C-H stretching from the two phenyl rings, and various bending and rocking motions of the alkyl chain. Comparing the calculated (scaled) frequencies with experimental data is a standard method for validating the computational model. asianpubs.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| ν(N-H) | N-H stretching | 3400 - 3500 |

| ν(C-H) aromatic | Aromatic C-H stretching | 3000 - 3100 |

| ν(C-H) aliphatic | Aliphatic C-H stretching | 2850 - 2980 |

| ν(C=C) aromatic | Aromatic ring stretching | 1500 - 1600 |

| δ(N-H) | N-H bending | 1500 - 1550 |

| ν(C-N) | C-N stretching | 1250 - 1350 |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge distribution, and hyperconjugative interactions. researchgate.netnih.govyoutube.com It provides a detailed picture of the electron density delocalization from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). iau.ir

In this compound, a significant interaction is expected to be the delocalization of the nitrogen atom's lone pair (LP) into the antibonding π* orbitals of the attached aniline ring. This LP(N) → π*(C-C) interaction contributes to the planarization of the C-N-C bond and indicates a transfer of electron density from the nitrogen to the aromatic system. Other significant interactions would involve delocalizations from C-H or C-C sigma bonds into vicinal antibonding orbitals, which collectively stabilize the molecule. NBO analysis on amphetamine derivatives confirms the importance of such charge transfer effects. researchgate.netresearchgate.net

Table 3: Principal NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) Predicted for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) |

| LP (N) | π* (C-C) aniline ring | High |

| π (C-C) aniline ring | π* (C-C) aniline ring | Moderate |

| σ (C-H) propyl chain | σ* (C-N) | Low |

| σ (C-C) propyl chain | σ* (C-N) | Low |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic transitions and reactivity. acs.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Computational studies on amphetamine and related phenethylamines provide reference values for these parameters. researchgate.netnih.gov

Table 4: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound.

| Parameter | Symbol | Formula | Predicted Value (eV) (Representative) |

| HOMO Energy | EHOMO | - | -5.0 to -6.0 |

| LUMO Energy | ELUMO | - | -0.5 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~4.5 |

| Ionization Potential | I | -EHOMO | 5.0 to 6.0 |

| Electron Affinity | A | -ELUMO | 0.5 to 1.5 |

| Electronegativity | χ | (I + A) / 2 | ~3.25 |

| Chemical Hardness | η | (I - A) / 2 | ~2.25 |

| Chemical Softness | S | 1 / (2η) | ~0.22 |

The spatial distribution of the frontier orbitals visualizes the regions involved in electronic transitions. For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline moiety, specifically on the nitrogen atom and the π-system of the phenyl ring, reflecting its role as the primary electron-donating site. acs.org The LUMO, conversely, is likely to be distributed over the π-antibonding orbitals of one or both of the phenyl rings, which can act as electron-accepting regions. malayajournal.org This distribution indicates that the lowest-energy electronic transition (HOMO → LUMO) corresponds to an intramolecular charge transfer from the aniline nitrogen and its associated ring to the aromatic systems. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density of the molecule, with different colors representing varying electrostatic potentials.

The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential, which are indicative of its electrophilic and nucleophilic sites, respectively.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and thus susceptible to electrophilic attack. In this compound, the most significant nucleophilic character is concentrated around the nitrogen atom of the aniline moiety due to the presence of its lone pair of electrons. The π-electron clouds of the two phenyl rings also exhibit negative potential, making them potential sites for interaction with electrophiles.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms bonded to the nitrogen and the aromatic rings are expected to be the primary electrophilic sites.

Based on the general principles observed for aniline and its derivatives, the MEP analysis of this compound can be qualitatively summarized as follows:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Aniline Nitrogen Atom | Negative | Nucleophilic (site of protonation and alkylation) |

| Phenyl Rings (π-system) | Negative | Nucleophilic (sites for electrophilic aromatic substitution) |

| Amine Hydrogen | Positive | Electrophilic |

| Aromatic Hydrogens | Positive | Electrophilic |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. Understanding the energy landscape associated with these rotations is crucial for determining the molecule's preferred three-dimensional structure.

The rotation around the C-N bond of the aniline group and the C-C bonds connecting the phenyl rings to the main chain are associated with specific energy barriers. These barriers arise from steric hindrance and changes in electronic delocalization. While specific experimental or calculated values for this compound are not available in the reviewed literature, data from analogous N-alkylanilines and substituted biphenyls can provide valuable estimates. csic.es

| Rotational Bond | Type of Substituent | Estimated Rotational Barrier (kcal/mol) | Factors Influencing the Barrier |

| Phenyl-Nitrogen (Aniline) | 1-phenylpropan-2-yl | 5 - 10 | Steric hindrance from the bulky alkyl group, resonance stabilization of the N-phenyl bond. |

| Phenyl-Carbon (Propyl chain) | Propyl chain | 2 - 5 | Steric interactions between the phenyl ring and the rest of the molecule. |

This table presents estimated rotational barriers based on values reported for structurally similar N-aryl and biphenyl (B1667301) systems, as direct computational data for this compound was not found. csic.esbiomedres.us

This compound possesses a chiral center at the second carbon of the propane (B168953) chain. Therefore, it can exist as two enantiomers, (R)-N-(1-phenylpropan-2-yl)aniline and (S)-N-(1-phenylpropan-2-yl)aniline. When interacting with another chiral entity, these enantiomers can form diastereomeric complexes with different energies. While the enantiomers themselves are isoenergetic in an achiral environment, computational studies on diastereomeric salts of similar chiral amines, such as 1-phenylethylamine, have shown that energy differences between diastereomers can be calculated to predict the efficiency of chiral resolution. nih.gov These energy differences arise from the different spatial arrangements and intermolecular interactions in the diastereomeric pairs.

A hypothetical computational study on the diastereomeric complexes of (R)- and (S)-N-(1-phenylpropan-2-yl)aniline with a chiral acid (e.g., tartaric acid) could yield the following type of data:

| Diastereomeric Complex | Calculated Relative Energy (kcal/mol) |

| (R)-amine-(R)-acid | 0.00 |

| (S)-amine-(R)-acid | 1.5 - 3.0 |

This table is illustrative and based on the principles of diastereomeric interactions. Specific computational data on the diastereomeric energy differences of this compound is not available in the surveyed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of a molecule in a simulated environment, such as a solvent.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would allow for a thorough exploration of its conformational space. The simulation would start with an initial geometry of the molecule, and over the course of the simulation, the molecule would be allowed to freely rotate and bend, sampling various low-energy conformations.

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles and other geometric parameters over time, the most stable and frequently occurring conformations can be identified.

Conformational Transitions: The trajectory can show the pathways and timescales of transitions between different conformations.

Solvent Effects: The influence of the solvent on the conformational preferences of the molecule can be assessed by analyzing the solvent structure around the solute and the intermolecular interactions.

While specific MD simulation studies on this compound are not present in the searched literature, the methodology is well-established for studying the dynamics of similar organic molecules in solution. nih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformational landscape and stability of this compound are significantly influenced by a variety of non-covalent intramolecular interactions. Computational chemistry provides powerful tools to identify and quantify these forces, which include potential hydrogen bonding and other weaker interactions that dictate the molecule's three-dimensional structure.

Within the this compound molecule, the secondary amine group (N-H) can act as a hydrogen bond donor. The potential hydrogen bond acceptors are the π-electron systems of the two phenyl rings. Such N-H···π interactions, while weaker than conventional hydrogen bonds, play a crucial role in stabilizing specific conformations. The analysis of these interactions is often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

QTAIM analysis can identify bond critical points (BCPs) between the amine hydrogen and the carbon atoms of the phenyl rings. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at these points provide quantitative measures of interaction strength. For instance, studies on similar aniline derivatives have demonstrated the presence of weak intramolecular hydrogen bonds that influence molecular conformation and spectroscopic properties. For this compound, computational models would likely predict a folded conformation where the aniline proton is in close proximity to the phenyl ring of the phenylpropan-2-yl group, stabilized by such an N-H···π interaction.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational dynamics of flexible molecules like this compound over time. The stability and flexibility of the molecular structure during these simulations are quantified using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses.

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of a simulated conformation and a reference structure (typically the initial, energy-minimized structure). A plot of RMSD over simulation time indicates the structural stability of the molecule. For this compound, a stable RMSD trajectory that plateaus after an initial equilibration period would suggest that the molecule maintains a consistent average conformation. Large fluctuations or a continuously increasing RMSD might indicate significant conformational changes or that the molecule has not reached equilibrium.

Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of individual atoms or groups of atoms within the molecule. It measures the fluctuation of each atom around its average position over the course of the simulation. For this compound, higher RMSF values would be expected for the terminal methyl group and the phenyl rings, which are likely to exhibit greater rotational and vibrational motion. The atoms in the core structure, particularly the bonds linking the aniline and phenylpropane moieties, would be expected to show lower RMSF values, indicating less flexibility. This analysis helps to identify the rigid and flexible regions of the molecule, which is crucial for understanding its dynamic behavior.

Below is an illustrative data table showing typical outputs from an RMSD and RMSF analysis for a molecule like this compound after a molecular dynamics simulation.

| Analysis Metric | Region of Molecule | Typical Value (Å) | Interpretation |

| RMSD | Entire Molecule (Backbone) | 1.5 ± 0.3 | Indicates overall structural stability after equilibration. |

| RMSF | Aniline Phenyl Ring | 1.2 | Moderate flexibility, rotational motion. |

| RMSF | Phenylpropan Phenyl Ring | 1.4 | Slightly higher flexibility due to linkage. |

| RMSF | Propyl Chain (CH, CH₂) | 0.8 | Relatively rigid core structure. |

| RMSF | Terminal Methyl Group | 2.1 | High flexibility, free rotation. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis, ECD)

Computational chemistry is instrumental in predicting various spectroscopic properties, providing a powerful complement to experimental analysis for structure elucidation.

Gauge-Including Atomic Orbital (GIAO) Approach for NMR

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most reliable approaches for calculating NMR isotropic shielding constants.

The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference standard, such as tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc. For nitrogen-containing compounds like this compound, ¹⁵N NMR chemical shifts are particularly informative about the electronic environment of the nitrogen atom. DFT-GIAO calculations have been systematically investigated for predicting ¹⁵N chemical shifts in various aniline derivatives, showing good correlation with experimental values after linear scaling.

The accuracy of GIAO calculations depends on the chosen level of theory (functional) and basis set. For aniline derivatives, functionals like B3LYP with basis sets such as 6-311++G(2d,p) or cc-pVDZ have been shown to provide reliable predictions. These calculations can help assign ambiguous signals in experimental spectra and provide insights into how substituents and conformation affect the electronic shielding around each nucleus.

An example of how predicted NMR data would be presented is shown in the table below.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Deviation (ppm) |

| ¹H (N-H) | (Value) | (Value) | (Value) |

| ¹³C (Aniline C1) | (Value) | (Value) | (Value) |

| ¹³C (Phenyl C1') | (Value) | (Value) | (Value) |

| ¹⁵N | (Value) | (Value) | (Value) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, enabling the prediction of electronic absorption spectra such as UV-Vis and Electronic Circular Dichroism (ECD).

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by electronic transitions, primarily π → π* and n → π* transitions associated with the phenyl rings and the nitrogen lone pair. TD-DFT calculations can predict the vertical excitation energies (corresponding to absorption wavelengths, λ_max), oscillator strengths (f), and the molecular orbitals involved in these transitions.

The choice of functional is critical for accurate TD-DFT predictions. Range-separated hybrid functionals like CAM-B3LYP and ωB97X-D often provide better accuracy for the electronic spectra of aniline and its derivatives compared to standard hybrid functionals. These calculations can help interpret experimental spectra by assigning specific absorption bands to particular electronic transitions within the molecule. For a chiral molecule, TD-DFT can also predict the ECD spectrum, which is essential for determining its absolute configuration.

A representative data table from a TD-DFT calculation is provided below, illustrating the predicted electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.40 | 282 | 0.05 | n → π |

| S₀ → S₂ | 5.15 | 241 | 0.65 | HOMO → LUMO (π → π) |

| S₀ → S₃ | 5.88 | 211 | 0.40 | HOMO-1 → LUMO (π → π*) |

Non Biological Applications and Material Science Relevance of N 1 Phenylpropan 2 Yl Aniline

Role as a Key Synthetic Intermediate for Complex Organic Molecules

N-(1-phenylpropan-2-yl)aniline can serve as a valuable precursor in the synthesis of more complex organic structures, particularly in the realms of fine chemicals and chiral amine derivatives.

As a substituted aniline (B41778), this compound can be a precursor in the synthesis of various fine chemicals. The aniline ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The secondary amine functionality can also be a site for further chemical modifications. While specific industrial applications of this compound as a precursor are not widely reported, related aniline derivatives are integral to the synthesis of dyes, pharmaceuticals, and agrochemicals.

Optically active amines are crucial building blocks in the synthesis of chiral pharmaceuticals and intermediates. The presence of a stereocenter in the 1-phenylpropan-2-yl group of this compound makes it a potential chiral building block. Chiral amines are synthesized through various methods, including the resolution of racemic mixtures and asymmetric synthesis. The synthesis of enantiomerically pure 1-arylpropan-2-amines, which are structurally related to the backbone of this compound, is of significant interest for producing compounds with specific biological activities.

| Attribute | Description | Relevance to this compound |

| Chiral Center | The second carbon of the propan-2-yl chain is a stereocenter. | Allows for the synthesis of enantiomerically pure downstream products. |

| Aniline Moiety | The N-phenyl group is reactive towards various chemical transformations. | Provides a site for further functionalization to build molecular complexity. |

| Secondary Amine | The nitrogen atom is bonded to two carbon atoms. | Can be a target for N-alkylation, N-acylation, or other modifications. |

Potential in Polymer Chemistry

The structure of this compound suggests its potential use as a monomer in the synthesis of polyaniline derivatives, where the alkyl-aniline moiety could influence the resulting polymer's properties.

Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. While there is no specific literature detailing the polymerization of this compound, studies on other ortho-alkyl substituted anilines have shown that such monomers can be polymerized to form soluble and electroactive polymers. The synthesis of new functional monomers based on substituted anilines is an active area of research aimed at developing polymers with tailored properties.

The incorporation of an alkyl group, such as the 1-phenylpropan-2-yl group, onto the aniline backbone is expected to significantly impact the properties of the resulting polymer.

Solubility: One of the major challenges with unsubstituted polyaniline is its poor solubility in common organic solvents. Attaching alkyl chains to the polyaniline backbone is a common strategy to enhance solubility. The bulky and nonpolar 1-phenylpropan-2-yl group would likely increase the solubility of the corresponding polymer in organic solvents, facilitating its processing and the formation of thin films.

Electronic Properties: The electronic properties of polyaniline derivatives are influenced by both steric and electronic effects of the substituents. The alkyl group can affect the planarity of the polymer chain, which in turn influences the extent of π-electron delocalization and, consequently, the polymer's conductivity and optical properties.

| Property | Influence of the N-(1-phenylpropan-2-yl) Moiety | Reference Analogy |

| Solubility | Expected to increase in organic solvents due to the bulky, nonpolar group. | Alkyl-substituted polyanilines show enhanced solubility. |

| Morphology | The substituent can alter the packing of polymer chains, affecting surface morphology. | Substituents on aniline monomers have been shown to change polymer morphology from hierarchical to spherical structures. |